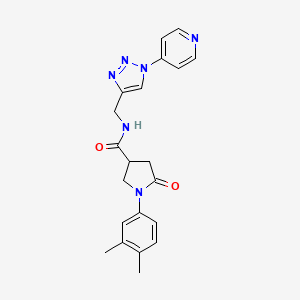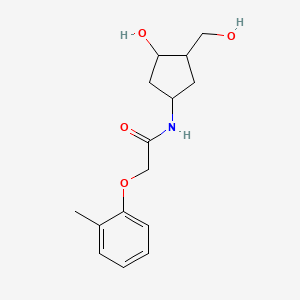![molecular formula C13H13N3OS2 B2851800 3-isobutyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1351398-94-1](/img/structure/B2851800.png)
3-isobutyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, has been achieved by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . This process is efficient and can be performed in water, making it a green and clean protocol .Wissenschaftliche Forschungsanwendungen
Dihydropyrimidine Dehydrogenase (DPD) Deficiency and Pyrimidine Metabolism
DPD in Pyrimidine Degradation : DPD plays a crucial role in the first step of the pyrimidine degradation pathway, where it catalyzes the catabolism of uracil and thymine into beta-alanine and beta-aminoisobutyric acid, respectively. Alterations in this pathway can lead to DPD deficiency, presenting clinical abnormalities that could potentially relate to compounds targeting similar pathways (van Kuilenburg et al., 2004).
Genetic Variability in DPD : Research shows considerable genetic variability in DPD among different ethnic groups, which can influence drug metabolism and toxicity. This suggests that genetic screening might be necessary for personalized medicine applications, potentially relevant when considering the metabolism of complex compounds (Shin et al., 2013).
Biochemical and Genetic Findings : Studies have detailed the biochemical and genetic findings in individuals with DPD and dihydropyrimidinase deficiencies. These insights contribute to our understanding of the metabolic pathways involved and could be crucial for research on related compounds (van Kuilenburg et al., 2007).
Pharmacogenetics and Toxicity : The study of DPYD gene polymorphisms has shown a strong association with fluoropyrimidine-related toxicity in cancer patients. Understanding these genetic factors is essential for predicting adverse drug reactions and could inform research on similar compounds (Gross et al., 2008).
Antioxidant Enzyme Activity : In neurodegenerative diseases like Alzheimer's, increased levels of thiobarbituric acid-reactive substances (TBARS) and antioxidant enzyme activity have been observed, indicating oxidative stress. This area of research could be relevant when studying the oxidative properties or therapeutic potential of related compounds (Lovell et al., 1995).
Eigenschaften
IUPAC Name |
5-(2-methylpropyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-7(2)6-16-12(17)10-9(15-13(16)18)8-4-3-5-14-11(8)19-10/h3-5,7H,6H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWOOYBIWPWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C3=C(S2)N=CC=C3)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851719.png)


![1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2851725.png)
![[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2851726.png)
![Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B2851728.png)

![4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2851732.png)



![3-(4-Chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2851737.png)
![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2851738.png)
![Ethyl 5-amino-1-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B2851739.png)